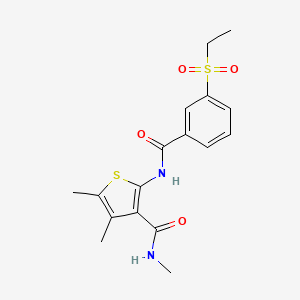

2-(3-(ethylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

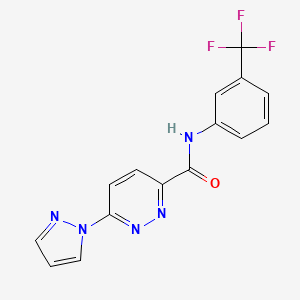

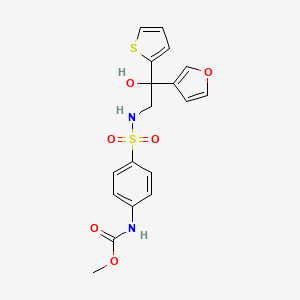

The synthesis of such a compound would likely involve multiple steps, including the formation of the thiophene ring, the introduction of the amide group, and the attachment of the ethylsulfonyl benzamido group. The exact synthesis process would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring, the amide group, and the ethylsulfonyl benzamido group would all contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiophene ring, the amide group, and the ethylsulfonyl benzamido group could all potentially participate in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications

Chemical Synthesis and Modification

Sulfonyl and carboxamide groups are pivotal in chemical synthesis, offering a range of reactivity that can be harnessed for creating complex molecules. For instance, the chlorosulfonation of N-benzyl carboxamides and their subsequent reactions to produce derivatives showcases the versatility of sulfonyl-containing compounds in generating a variety of chemical entities with potential biological activities (Cremlyn, Ellis, & Pinney, 1989). Similarly, compounds with arylene sulfone ether linkages, as described in the synthesis of polyimides and polyamide-imides, highlight the utility of these groups in creating high-performance polymers with significant thermal stability and mechanical properties (Idage, Idage, Gunjikar, & Vernekar, 1990).

Catalysis and Material Science

Sulfonyl and carboxamide functionalities are also integral in catalysis and material science. They can influence the physical properties and reactivity of polymers and small molecules, making them suitable for applications in catalysis, coatings, and advanced materials. For example, the synthesis and properties of novel sulfonated polyimide membranes for fuel cell applications underscore the importance of sulfonyl groups in enhancing proton conductivity and thermal stability, key factors for efficient fuel cell operation (Zhai, Guo, Fang, & Xu, 2007).

Biological Activity and Drug Design

Although excluding direct information on drug use, dosage, and side effects as requested, it's worth noting that sulfonyl and carboxamide groups play crucial roles in the design of bioactive compounds. Their presence in molecules contributes to the interaction with biological targets, affecting the pharmacological profile of potential drugs. Research into new sulfonamides containing N,N-diethyl-substituted amido moieties, for example, has led to the discovery of compounds with significant antibacterial activity, demonstrating the potential of these functionalities in medicinal chemistry (Ajani, Familoni, Wu, Echeme, & Sujiang, 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it is intended to be used as a drug, for example, its mechanism of action would involve interacting with specific biological targets in the body.

Safety and Hazards

properties

IUPAC Name |

2-[(3-ethylsulfonylbenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c1-5-25(22,23)13-8-6-7-12(9-13)15(20)19-17-14(16(21)18-4)10(2)11(3)24-17/h6-9H,5H2,1-4H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYLPNRLVZYJIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2433360.png)

![1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine-3-carboxamide](/img/structure/B2433367.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one](/img/structure/B2433368.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2433370.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2433378.png)